molecular formula C12H16OS B13192746 4-Methyl-3-(2-methylphenyl)thiolan-3-ol

4-Methyl-3-(2-methylphenyl)thiolan-3-ol

Cat. No.: B13192746
M. Wt: 208.32 g/mol
InChI Key: ATZKYKHAJVSYHX-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₂H₁₆OS It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2-methylphenyl)thiolan-3-ol typically involves the reaction of 2-methylphenylmagnesium bromide with 4-methylthiolane-3-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(2-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding thiol

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4-Methyl-3-(2-methylphenyl)thiolan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 2-Methyl-3-(4-methylphenyl)thiolan-3-ol
  • 2-Methyl-3-(3-methylphenyl)thiolan-3-ol

Comparison: 4-Methyl-3-(2-methylphenyl)thiolan-3-ol is unique due to the specific positioning of the methyl groups on the thiolan and phenyl rings. This structural arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs. The presence of the thiol group also imparts unique chemical properties, such as the ability to undergo oxidation and reduction reactions, which may not be as pronounced in similar compounds.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-methyl-3-(2-methylphenyl)thiolan-3-ol

InChI

InChI=1S/C12H16OS/c1-9-5-3-4-6-11(9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3

InChI Key

ATZKYKHAJVSYHX-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=CC=C2C)O

Origin of Product

United States

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